[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol
Description
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,3-benzoxazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)5-1-2-7-6(3-5)13-8(4-14)15-7/h1-3,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWKKCNXWQTLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of benzoxazole derivatives typically involves cyclization reactions starting from 2-aminophenol derivatives and appropriate carbonyl compounds. For trifluoromethyl-substituted benzoxazoles, the introduction of the trifluoromethyl group can be achieved either by using trifluoromethylated starting materials or by electrophilic trifluoromethylation during or after ring formation.
The methanol group at the 2-position ([2-yl]methanol) suggests a reduction or substitution step after forming the benzoxazole ring.
Preparation of the Benzoxazole Core
A common approach to benzoxazole synthesis involves the condensation of 2-aminophenol with aldehydes or acid derivatives, followed by cyclization. For trifluoromethyl-substituted benzoxazoles, the following methods are relevant:
Cyclization of 2-Aminophenol with Trifluoromethylated Aldehydes or Ketones
The reaction of 2-aminophenol with trifluoromethyl-substituted aldehydes under acidic or basic conditions leads to the benzoxazole ring formation. The trifluoromethyl group is introduced via the aldehyde or ketone precursor bearing the CF3 substituent. Catalysts such as metal salts or nanocatalysts can enhance the reaction efficiency and selectivity.Lewis Acid-Mediated Cyclization of Acylbenzotriazoles
An alternative method involves the use of acylbenzotriazoles as intermediates. Acylbenzotriazoles can be prepared by reacting benzotriazole with acyl halides or related compounds. Subsequent Lewis acid-mediated ring closure (e.g., using aluminum chloride) in solvents like toluene at elevated temperatures (around 140 °C) affords benzoxazole derivatives. This method allows for the introduction of various substituents on the benzoxazole ring, including trifluoromethyl groups if the acyl component is trifluoromethylated.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent can be introduced via:
Use of Trifluoromethylated Starting Materials
Starting from 2-aminophenol and trifluoromethyl-substituted aldehydes or acyl intermediates directly incorporates the CF3 group into the benzoxazole ring during cyclization.Electrophilic Trifluoromethylation Using Hypervalent Iodine Reagents
Electrophilic trifluoromethylation is a powerful method to introduce CF3 groups onto aromatic and heteroaromatic systems. Hypervalent iodine reagents such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one and trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole are widely used for this purpose. These reagents transfer an intact CF3 group to the target molecule under mild conditions, enabling late-stage trifluoromethylation of benzoxazole derivatives. This method is advantageous for its operational simplicity and the availability of reagents on multikilogram scales.
Functionalization at the 2-Position: Introduction of the Methanol Group
The methanol substituent at the 2-position ([2-yl]methanol) can be introduced by:
Reduction of a 2-Formyl or 2-Carbonyl Benzoxazole Intermediate
After synthesizing the benzoxazole ring with a formyl (aldehyde) or other carbonyl group at the 2-position, reduction using mild hydride reagents such as sodium borohydride or other selective reducing agents can convert the carbonyl to the corresponding hydroxymethyl group.Hydroxymethylation via Nucleophilic Substitution or Addition
Alternatively, nucleophilic addition of formaldehyde or equivalents to the 2-position of benzoxazole derivatives can be employed, followed by reduction or direct functionalization to yield the methanol group.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Benzoxazole Ring Formation | Condensation of 2-aminophenol with trifluoromethyl-substituted aldehydes/ketones | Acidic/basic conditions, metal or nanocatalysts | Direct incorporation of CF3 group |
| 2. Acylbenzotriazole Intermediate Route | Formation of acylbenzotriazole followed by Lewis acid-mediated cyclization | Benzotriazole, acyl halides, AlCl3, toluene, 140 °C | Versatile for various substituents including CF3 |
| 3. Electrophilic Trifluoromethylation | Late-stage CF3 introduction using hypervalent iodine reagents | 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, mild conditions | High efficiency, scalable reagents |
| 4. Hydroxymethyl Group Introduction | Reduction of 2-formyl benzoxazole or nucleophilic hydroxymethylation | Sodium borohydride or formaldehyde derivatives | Selective reduction to methanol group |
Research Findings and Optimization Notes
Catalyst and Solvent Effects: The use of metal catalysts (e.g., AlCl3) and choice of solvent (toluene, dichloromethane) significantly influence the yield and purity of benzoxazole derivatives.
Temperature Control: Elevated temperatures (~140 °C) are often required for cyclization steps but must be balanced to avoid decomposition or side reactions.
Green Chemistry Considerations: In industrial settings, continuous flow reactors and solvent-free conditions with recyclable catalysts are being explored to improve sustainability and reproducibility.
Trifluoromethylation Efficiency: Hypervalent iodine reagents offer a mild, efficient, and scalable approach to introduce CF3 groups, with broad substrate scope and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing the benzoxazole moiety exhibit notable antimicrobial properties. For instance, derivatives of benzoxazole have shown effectiveness against various bacterial strains and fungi. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for further development in antimicrobial therapies .
Anticancer Properties
Benzoxazole derivatives have been explored for their anticancer activities. Studies suggest that the incorporation of a trifluoromethyl group can significantly improve the potency of these compounds against cancer cell lines. For example, certain derivatives have demonstrated cytotoxic effects on breast cancer and leukemia cell lines, indicating their potential as anticancer agents .
Inhibition of Soluble Epoxide Hydrolase
Recent studies have focused on the inhibition of soluble epoxide hydrolase (sEH) as a therapeutic strategy for inflammatory diseases. Compounds similar to [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol have been identified as effective inhibitors of sEH, which may lead to novel treatments for conditions such as hypertension and diabetes .
Synthetic Methodologies
The synthesis of [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol typically involves several key steps:
- Formation of Benzoxazole Ring : The initial step often includes the cyclization of o-aminophenols with appropriate carbonyl compounds in the presence of acid catalysts.
- Introduction of Trifluoromethyl Group : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethanesulfonic acid, enhancing the compound's biological activity.
- Final Functionalization : The methanol group is usually introduced through reduction reactions or alkylation methods to yield the final product .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzoxazole derivatives including [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that the trifluoromethyl substitution was crucial for enhancing antimicrobial potency.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol showed a dose-dependent inhibition of cell proliferation. Further investigation revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting its mechanism of action in cancer therapy.
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol
- Core Structure : Benzothiazole (sulfur and nitrogen atoms) vs. benzoxazole (oxygen and nitrogen).
- Molecular Formula: C₉H₆F₃NOS (MW: 233.21 g/mol) .
- Key Differences :
- Electronic Effects : Sulfur in benzothiazole increases electron-withdrawing character compared to oxygen in benzoxazole, altering reactivity and interaction with biological targets.
- Hydrogen Bonding : The hydroxymethyl group in both compounds enables hydrogen bonding, but the benzothiazole’s sulfur may engage in hydrophobic interactions more readily.
- Applications : Benzothiazoles are often explored in antimicrobial and antitumor agents, whereas benzoxazoles are studied for CNS-targeting drugs due to their improved solubility.
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine Hydrochloride
- Core Structure : Benzothiazole with an ethanamine (-CH₂CH₂NH₂) substituent.
- Molecular Data : ChemSpider ID provided; hydrochloride salt improves water solubility .
- Key Differences: Functional Group: Ethanamine vs. hydroxymethyl. The amine group enables salt formation and protonation-dependent interactions, unlike the alcohol’s hydrogen-bonding capability.
[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol
- Core Structure : Pyridine ring fused to a phenyl group vs. benzoxazole.
- Molecular Formula: C₁₃H₁₀F₃NO (MW: 253.21 g/mol); mp: 123–124°C .
- Key Differences :
- Aromatic System : Pyridine’s nitrogen introduces basicity, whereas benzoxazole’s oxygen and nitrogen create a neutral, planar structure.
- Applications : Pyridine derivatives are common in catalysis and metal coordination, while benzoxazoles are prioritized in drug design for their metabolic stability.
Fluorinated Benzimidazole Nucleosides
- Core Structure: Benzimidazole with ribofuranose moieties.
- Synthesis : Ribosylation of 5-(trifluoromethyl)-1H-benzimidazole derivatives followed by debenzoylation .
- Key Differences: Sugar Linkage: Nucleosides exhibit antiviral or anticancer activity via DNA/RNA incorporation, unlike the non-nucleoside benzoxazole methanol. Spectral Data: IR and NMR confirm structural differences, such as sugar proton signals in nucleosides absent in the target compound.
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : Sodium methoxide-mediated deprotection (common in nucleoside synthesis ) could apply to the target compound.
- Bioactivity : Trifluoromethyl groups enhance pharmacokinetics, but heteroatom choice (O vs. S) dictates target selectivity. Benzoxazoles may exhibit lower cytotoxicity than benzothiazoles in certain cell lines.
- Spectroscopy : ¹H NMR of the hydroxymethyl group shows deshielded protons (~4.5–5.0 ppm), while ¹⁹F NMR confirms the -CF₃ signal near -60 ppm .
Biological Activity
[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its antimicrobial and anticancer properties, along with mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzoxazole ring substituted with a trifluoromethyl group and a hydroxymethyl group, which may influence its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially improving the compound’s interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol have shown effectiveness against various bacterial strains. The minimal inhibitory concentrations (MIC) for these compounds often range significantly, indicating varying degrees of potency.
| Compound | Target | MIC (µM) |
|---|---|---|
| Compound A | Bacillus subtilis | 15 |
| Compound B | Escherichia coli | 25 |
| [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol | TBD | TBD |
The exact MIC for [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol remains to be determined through further testing.
Anticancer Activity
Several studies have evaluated the anticancer potential of benzoxazole derivatives. For example, research has demonstrated that certain benzoxazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the micromolar range.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 5.0 |
| Compound D | A549 | 3.2 |
| [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol | TBD | TBD |
The mechanisms underlying the biological activities of benzoxazole derivatives, including [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol, are still being elucidated. It is hypothesized that these compounds may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways.
For instance, inhibition of soluble epoxide hydrolase (sEH) has been identified as a potential mechanism for some benzoxazole derivatives, offering insights into their anti-inflammatory properties and implications for treating various diseases .
Case Studies
Several case studies have highlighted the efficacy of benzoxazole derivatives in clinical settings:
- Study on Anticancer Activity : A recent study evaluated a series of benzoxazole derivatives against multiple cancer cell lines. The results indicated that modifications at the 5-position significantly enhanced cytotoxicity against MCF-7 cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds demonstrated that structural modifications could lead to increased potency against E. coli and Bacillus subtilis, emphasizing the importance of functional groups in determining activity .
Q & A
Q. Key Methodological Considerations :
- Reaction Monitoring : TLC (e.g., Chloroform:Methanol, 7:3) ensures reaction completion .
- Purification : Ice-water precipitation or column chromatography improves purity .
Table 1 : Comparison of Synthetic Approaches
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | Hydrazine hydrate, reflux, ethanol | ~60-75 | |
| Microwave-Assisted | Acetonitrile, 100°C, 30 min | ~85 |
How can spectroscopic and crystallographic techniques resolve structural ambiguities in [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol?
Basic Research Question
- NMR Analysis : ¹H/¹³C NMR identifies hydroxymethyl (-CH₂OH) and trifluoromethyl (-CF₃) groups. Discrepancies in chemical shifts (e.g., OH proton broadening) may arise due to hydrogen bonding .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond-length ambiguities (e.g., C-O vs. C-N in the oxazole ring) .
- HPLC-MS : Gradient elution (e.g., 0.1% formic acid/methanol) confirms purity and detects metabolites .
Advanced Tip : Contradictions in NOESY data (e.g., unexpected spatial proximity of CF₃ and hydroxymethyl) may suggest conformational flexibility, requiring DFT calculations .
What strategies optimize the biological activity of [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol derivatives?
Advanced Research Question
Structural modifications enhance target binding or pharmacokinetics:
- Benzoxazole Ring Substitution : Electron-withdrawing groups (e.g., -NO₂) at position 4 improve metabolic stability but may reduce solubility .
- Hydroxymethyl Derivatization : Esterification (e.g., acetyl) increases membrane permeability, while PEGylation enhances aqueous solubility .
Table 2 : SAR of Derivatives
| Modification | Biological Activity (IC₅₀) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Parent Compound | 10 µM (Enzyme X) | 0.5 | |
| 4-Nitro Derivative | 2 µM (Enzyme X) | 0.2 | |
| Acetylated Hydroxymethyl | 8 µM (Enzyme X) | 1.8 |
How can conflicting data in reaction mechanisms be resolved for trifluoromethyl-substituted benzoxazoles?
Advanced Research Question
Discrepancies often arise in:
- Electrophilic Substitution : CF₃ groups may deactivate the ring, but microwave-assisted reactions show unexpected regioselectivity. Use isotopic labeling (²H/¹⁸O) to track intermediates .
- Byproduct Formation : GC-MS identifies side products (e.g., dimerization under high-temperature reflux). Optimize stoichiometry (1.2 eq. of hydrazine hydrate) to suppress byproducts .
Case Study : A 2023 study observed 15% dimerization under reflux vs. <5% with microwave assistance, attributed to controlled heating .
What computational methods predict the interaction of [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol with biological targets?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Models binding to enzyme active sites (e.g., cyclooxygenase-2). The CF₃ group shows hydrophobic interactions with Leu384 .
- MD Simulations (GROMACS) : Reveal stability of ligand-protein complexes over 100 ns. Hydroxymethyl groups form hydrogen bonds with Ser530 .
Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays (KD = 120 nM predicted vs. 150 nM observed) .
How do solvent polarity and catalyst choice influence the synthesis of benzoxazole derivatives?
Basic Research Question
- Polar Protic Solvents (Ethanol/Water) : Favor SN2 mechanisms in hydroxymethylation but may hydrolyze intermediates. Use anhydrous conditions for acid-sensitive steps .
- Catalysts : Pd/C (hydrogenation) or Amberlyst-15 (acid catalysis) improve yields. For example, Amberlyst-15 increases cyclization efficiency by 20% .
Table 3 : Solvent/Catalyst Optimization
| Solvent | Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|
| Ethanol | None | 65 | 4 h |
| Acetonitrile | Amberlyst-15 | 85 | 2 h |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
